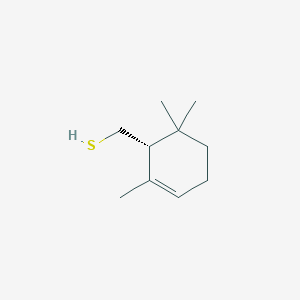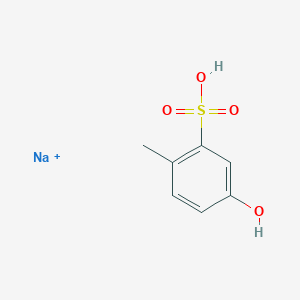
Sodium hydroxytoluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydroxytoluenesulphonate is an organic compound with the molecular formula C7H7NaO4S. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. This compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxytoluenesulphonate is typically synthesized by the neutralization of toluenesulfonic acid with sodium hydroxide. The reaction is straightforward and involves mixing the acid with the base in an aqueous solution, followed by crystallization to obtain the pure compound .
Industrial Production Methods: On an industrial scale, this compound is produced through a similar neutralization process. The reaction is carried out in large reactors where toluenesulfonic acid is added to a solution of sodium hydroxide under controlled temperature and pH conditions. The resulting solution is then evaporated to yield the solid product .
Chemical Reactions Analysis
Types of Reactions: Sodium hydroxytoluenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Sodium hydroxytoluenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in sulfonation reactions.
Biology: It serves as a buffer in biochemical assays and experiments.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of sodium hydroxytoluenesulphonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby altering their chemical properties. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups. The pathways involved in its action include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
- Sodium p-toluenesulfonate
- Sodium xylene sulfonate
- Sodium benzenesulfonate
Comparison: Sodium hydroxytoluenesulphonate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Compared to sodium p-toluenesulfonate, it has a higher solubility in water and a different reactivity profile in substitution reactions. Sodium xylene sulfonate and sodium benzenesulfonate, while similar, differ in their hydrophobic and hydrophilic balance, affecting their applications in detergents and surfactants .
Properties
CAS No. |
42871-17-0 |
|---|---|
Molecular Formula |
C7H8NaO4S+ |
Molecular Weight |
211.19 g/mol |
IUPAC Name |
sodium;5-hydroxy-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.Na/c1-5-2-3-6(8)4-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1 |
InChI Key |
NQOLCVMEYUYVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


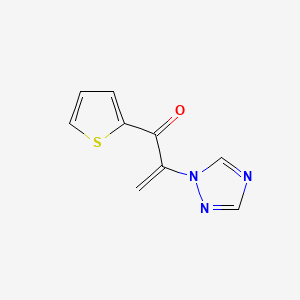


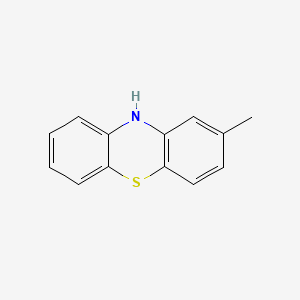
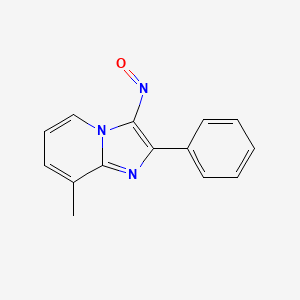


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)


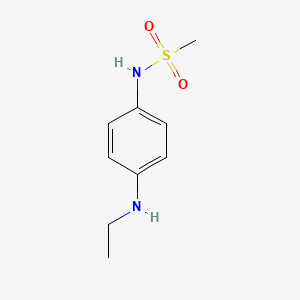
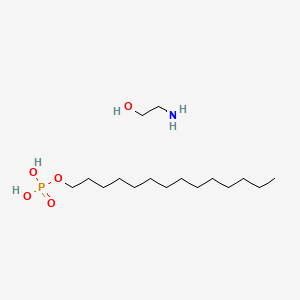
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
